molecular formula C8H11NO3 B152765 2-Hydroxy-4,6-dimethoxyaniline CAS No. 140112-98-7

2-Hydroxy-4,6-dimethoxyaniline

Cat. No. B152765
M. Wt: 169.18 g/mol
InChI Key: DKIDAHKXYDXHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4,6-dimethoxyaniline, also known as Veratrole alcohol, is a chemical compound with the molecular formula C9H13NO3. It is a white crystalline solid with a melting point of 96-98°C. This compound has been widely used in scientific research due to its unique properties and applications.

Mechanism Of Action

The mechanism of action of 2-Hydroxy-4,6-dimethoxyaniline is not well understood. However, it is believed to exert its effects by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators.

Biochemical And Physiological Effects

2-Hydroxy-4,6-dimethoxyaniline has been shown to have a wide range of biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, such as cancer, arthritis, and cardiovascular diseases. It has also been shown to have antimicrobial and antiviral activities, which make it a potential candidate for the development of novel antibiotics and antiviral agents.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Hydroxy-4,6-dimethoxyaniline in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of 2-Hydroxy-4,6-dimethoxyaniline in scientific research. One of the most promising areas is the development of novel drugs based on this compound. It has been shown to have potential as an anticancer agent, and further research in this area could lead to the development of more effective cancer treatments. Another area of future research is the development of new synthetic methods for the preparation of this compound and its derivatives. This could lead to the discovery of new compounds with novel properties and applications. Finally, further research is needed to elucidate the mechanism of action of this compound and its effects on various biological systems.

Synthesis Methods

The synthesis of 2-Hydroxy-4,6-dimethoxyaniline can be achieved through several methods. One of the most common methods involves the reduction of veratraldehyde using sodium borohydride in the presence of a catalyst. Another method involves the reaction of veratrole with nitrosylsulfuric acid to form the corresponding nitroso compound, which is then reduced to the desired product using sodium sulfide.

Scientific Research Applications

2-Hydroxy-4,6-dimethoxyaniline has been extensively used in scientific research as a starting material for the synthesis of various compounds. It has been used in the development of novel drugs, such as antitumor agents, anti-inflammatory agents, and antiviral agents. It has also been used in the synthesis of organic dyes and pigments, as well as in the preparation of polymers and resins.

properties

CAS RN

140112-98-7

Product Name

2-Hydroxy-4,6-dimethoxyaniline

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

2-amino-3,5-dimethoxyphenol

InChI

InChI=1S/C8H11NO3/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4,10H,9H2,1-2H3

InChI Key

DKIDAHKXYDXHIY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)N)O

Canonical SMILES

COC1=CC(=C(C(=C1)OC)N)O

synonyms

3,5-DIMETHOXY-2-AMINO-PHENOL

Origin of Product

United States

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